molecular formula C13H25BrOS B1512850 S-(11-Bromoundecyl) ethanethioate CAS No. 947150-46-1

S-(11-Bromoundecyl) ethanethioate

Cat. No.: B1512850
CAS No.: 947150-46-1
M. Wt: 309.31 g/mol
InChI Key: JEDBIVNXPYJQIU-UHFFFAOYSA-N
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Description

S-(11-Bromoundecyl) ethanethioate: is a chemical compound with the molecular formula C13H25BrOS thioacetic acid S-(11-bromoundecyl) ester . This compound is characterized by a bromine atom attached to an undecyl chain, which is further connected to a thioacetate group. It is a liquid with a molecular weight of 309.31 g/mol and a density of 0.500 g/mL at 25°C .

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of 11-bromoundecanol with thioacetic acid in the presence of a base such as triethylamine .

  • The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods:

  • On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product.

  • Purification steps such as distillation and recrystallization are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form 11-bromoundecanoic acid .

  • Reduction: Reduction reactions can lead to the formation of 11-bromoundecanethiol .

  • Substitution: Substitution reactions can occur at the bromine atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation : Oxidation: Potassium permanganate in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • 11-Bromoundecanoic acid (from oxidation).

  • 11-Bromoundecanethiol (from reduction).

  • Various substituted derivatives (from substitution reactions).

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Employed in the study of surface chemistry and self-assembled monolayers (SAMs).

Biology:

  • Utilized in the modification of biomolecules for research purposes.

  • Applied in the study of cell membrane interactions.

Medicine:

  • Investigated for potential use in drug delivery systems.

  • Studied for its antimicrobial properties.

Industry:

  • Used in the production of surfactants and lubricants.

  • Employed in the manufacturing of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as cell membranes and enzymes . The thioacetate group can act as a leaving group in biochemical reactions, facilitating the modification of biomolecules. The bromine atom enhances the reactivity of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

  • S-(4-Bromobutyl) thioacetate

  • 11-Bromo-1-undecanethiol

  • 4-Mercaptobenzoic acid

Uniqueness:

  • S-(11-Bromoundecyl) ethanethioate is unique due to its longer alkyl chain, which provides different physical and chemical properties compared to shorter-chain analogs.

  • The presence of the bromine atom at the 11th position makes it more reactive and versatile in organic synthesis.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its ability to form self-assembled monolayers and modify surface characteristics further expands its utility in surface chemistry and materials science.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

S-(11-bromoundecyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBIVNXPYJQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746328
Record name S-(11-Bromoundecyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947150-46-1
Record name S-(11-Bromoundecyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 947150-46-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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